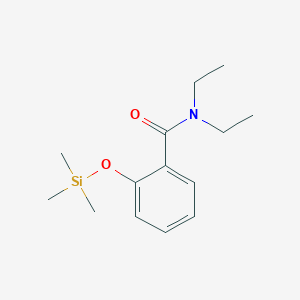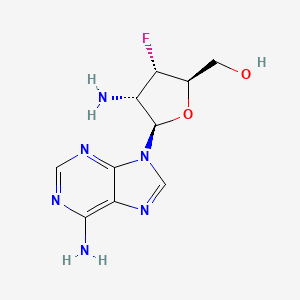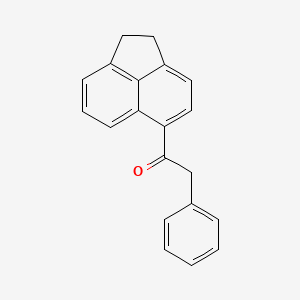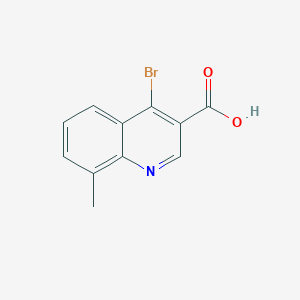
2-Iodo-N-methyl-1H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Iodo-N-méthyl-1H-purin-6-amine est un composé hétérocyclique de formule moléculaire C₆H₆IN₅. Il s'agit d'un dérivé de la purine, une structure fondamentale dans de nombreuses molécules biologiques, notamment l'ADN et l'ARN. La présence d'un atome d'iode et d'un groupe méthyle sur le cycle purine rend ce composé unique et potentiellement utile dans diverses applications scientifiques.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la 2-Iodo-N-méthyl-1H-purin-6-amine implique généralement l'iodation de la N-méthyl-1H-purin-6-amine. Une méthode courante comprend la réaction de la N-méthyl-1H-purin-6-amine avec de l'iode et un oxydant approprié dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant organique tel que l'acétonitrile ou le dichlorométhane à température ambiante ou à des températures légèrement élevées.
Méthodes de production industrielle
La production industrielle de la 2-Iodo-N-méthyl-1H-purin-6-amine peut impliquer des voies synthétiques similaires, mais à plus grande échelle. Le processus nécessiterait une optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Cela peut inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Iodo-N-méthyl-1H-purin-6-amine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome d'iode peut être remplacé par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents dérivés, en fonction des réactifs et des conditions utilisés.
Réactions de couplage : Il peut participer à des réactions de couplage, telles que le couplage de Suzuki ou de Sonogashira, pour former des molécules plus complexes.
Réactifs et conditions courants
Réactions de substitution : Impliquent généralement des nucléophiles comme des amines ou des thiols en présence d'une base comme le carbonate de potassium.
Oxydation : Peut être effectuée à l'aide d'oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Peut impliquer des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactions de couplage : Exigent souvent des catalyseurs et des ligands au palladium sous atmosphère inerte.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution par une amine donnerait un dérivé de purine N-alkyle, tandis que les réactions de couplage pourraient produire des dérivés de purine biaryle ou liés à une alkyne.
Applications de la recherche scientifique
La 2-Iodo-N-méthyl-1H-purin-6-amine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses interactions potentielles avec des molécules biologiques, telles que les acides nucléiques et les protéines.
Médecine : Enquêté pour son potentiel comme agent thérapeutique, en particulier dans le développement de médicaments anticancéreux.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de la 2-Iodo-N-méthyl-1H-purin-6-amine implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. L'atome d'iode et le groupe méthyle peuvent influencer l'affinité de liaison et la spécificité du composé. Par exemple, dans la recherche anticancéreuse, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, conduisant à l'arrêt du cycle cellulaire et à l'apoptose.
Applications De Recherche Scientifique
2-Iodo-N-methyl-1H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological molecules, such as nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Iodo-N-methyl-1H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methyl group can influence the compound’s binding affinity and specificity. For example, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
N-Méthyl-1H-purin-6-amine : Manque l'atome d'iode, ce qui le rend moins réactif dans certaines réactions de substitution.
2-Chloro-N-méthyl-1H-purin-6-amine : Structure similaire mais avec un atome de chlore au lieu d'iode, ce qui peut affecter sa réactivité et son activité biologique.
6-Méthylaminopurine : Un autre dérivé de la purine avec des motifs de substitution différents.
Unicité
La 2-Iodo-N-méthyl-1H-purin-6-amine est unique en raison de la présence de l'atome d'iode, qui peut améliorer sa réactivité et son activité biologique potentielle. L'atome d'iode peut également servir de poignée utile pour une fonctionnalisation ultérieure par diverses réactions chimiques.
Propriétés
Formule moléculaire |
C6H6IN5 |
|---|---|
Poids moléculaire |
275.05 g/mol |
Nom IUPAC |
2-iodo-N-methyl-7H-purin-6-amine |
InChI |
InChI=1S/C6H6IN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12) |
Clé InChI |
ULZWBGZSFWDFBY-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=NC2=C1NC=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


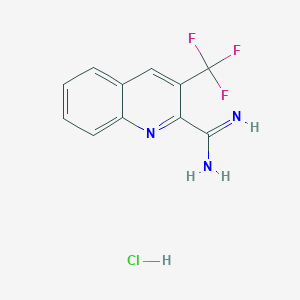
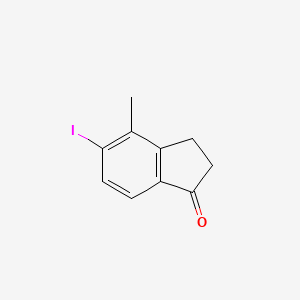
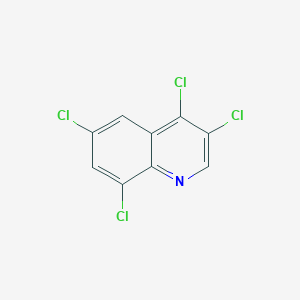


![N-Benzyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11849681.png)
![2-(2-Chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11849700.png)
